2-(Ethoxalylamino)methylthiazole

Description

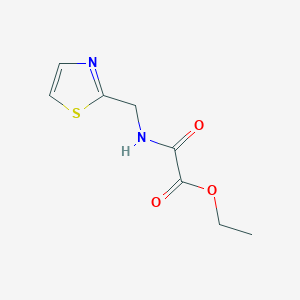

2-(Ethoxalylamino)methylthiazole is a methylthiazole derivative characterized by an ethoxalylamino (-NH-C(=O)-CO-OEt) substituent at the 2-position of the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, widely recognized for their pharmacological and chemical versatility .

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

ethyl 2-oxo-2-(1,3-thiazol-2-ylmethylamino)acetate |

InChI |

InChI=1S/C8H10N2O3S/c1-2-13-8(12)7(11)10-5-6-9-3-4-14-6/h3-4H,2,5H2,1H3,(H,10,11) |

InChI Key |

ZBSBIFQIHKJECQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Ethoxalylamino)methylthiazole with structurally or functionally related methylthiazole derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Structural and Functional Analogues

*Synthesis inferred from analogous protocols in and , which utilize condensation and cyclization reactions.

Key Comparative Insights

Substituent-Driven Bioactivity: The ethoxalylamino group in this compound may enhance solubility due to its polar carbonyl and ether moieties, contrasting with JM6’s lipophilic 3,4-dimethoxybenzenesulfonylamino group. This difference could influence blood-brain barrier penetration, making JM6 more suitable for neurodegenerative targets .

Synthetic Complexity: JM6’s synthesis involves intricate steps like Vilsmeier formylation, whereas this compound likely requires simpler condensation (e.g., thiosemicarbazide-mediated reactions as in ). Compound 15’s preparation via hydrazone intermediates () highlights the versatility of methylthiazole derivatives in accommodating diverse electrophiles.

Pharmacological Controversies: JM6’s status as a prodrug was disputed, though its parent compound, Ro-61-8048, remains a validated KMO inhibitor . This underscores the importance of verifying metabolic stability for ethoxalylamino derivatives.

Antimicrobial Potential: While this compound’s antimicrobial activity is untested, Compound 14 (a thiadiazole-acetamide analog from the same study as Compound 15) exhibited strong activity against Gram-positive bacteria and fungi . The ethoxalyl group’s electron-withdrawing nature could similarly enhance antimicrobial efficacy.

Physicochemical Properties

- Lipophilicity: Ethoxalylamino’s ester and amide groups may reduce logP compared to JM6’s aromatic sulfonamide, favoring aqueous solubility.

- Metabolic Stability : The ethoxy group could slow esterase-mediated hydrolysis, offering longer half-life than acetylated analogs (e.g., Compound 16 in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.